molecular formula C7H6ClN3O B8224215 2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B8224215
M. Wt: 183.59 g/mol
InChI Key: JOAMXRZVRQZUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one” is a chemical entity with specific properties and applications

Chemical Reactions Analysis

2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, combination reactions involve the synthesis of new compounds from two or more reactants, while decomposition reactions break down compounds into simpler substances . The major products formed from these reactions vary based on the specific reactants and conditions used.

Scientific Research Applications

2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a similar compound, competitively inhibits the activation of plasminogen to plasmin, which is involved in the fibrinolytic pathway . This compound may have a similar mechanism, targeting specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include cephalosporins, which are a class of β-lactam antibiotics These compounds share structural similarities but may differ in their biological activities and applications

Conclusion

This compound is a compound with significant scientific interest due to its unique properties and potential applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance in various fields.

Properties

IUPAC Name

2-chloro-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAMXRZVRQZUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.